molecular formula C18H28N4O2 B6123670 N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide

Cat. No. B6123670
M. Wt: 332.4 g/mol
InChI Key: RYTKIDORLAKCHK-UHFFFAOYSA-N
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Description

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide is a chemical compound commonly known as CPP-115. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in various physiological processes, including sleep, anxiety, and epilepsy.

Mechanism of Action

CPP-115 works by inhibiting the breakdown of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide in the brain, leading to increased levels of this neurotransmitter. N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide acts as an inhibitory neurotransmitter, reducing the activity of neurons in the brain and promoting relaxation and sleep. By increasing N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide levels, CPP-115 can reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase brain N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide levels and reduce seizures in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in rodents and improve sleep quality in humans. CPP-115 has been found to have a good safety profile, with no significant adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

CPP-115 is a potent and selective inhibitor of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide-AT, making it a useful tool for studying the role of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide in various physiological processes. Its high selectivity and specificity also make it a valuable tool for drug discovery and development. However, CPP-115 is relatively expensive and may not be suitable for large-scale experiments.

Future Directions

There are several future directions for research on CPP-115. One potential application is in the treatment of epilepsy, where CPP-115 could be used as an adjunct therapy to existing antiepileptic drugs. CPP-115 could also be investigated as a potential treatment for addiction, anxiety, and sleep disorders. Further studies are needed to determine the long-term safety and efficacy of CPP-115 in humans.

Synthesis Methods

CPP-115 can be synthesized using a multi-step process involving the reaction of 1-cycloheptyl-3-pyrrolidinone with 4-bromomethyl-1-methyl-1H-pyrazole in the presence of a base, followed by the reaction with 3-(dimethylamino)propyl chloride and then with acetic anhydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase brain N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide levels and reduce seizures in animal models of epilepsy. CPP-115 has also been investigated as a potential treatment for addiction, anxiety, and sleep disorders.

properties

IUPAC Name

N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3-(1-methylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-21-12-14(11-19-21)8-9-17(23)20-15-10-18(24)22(13-15)16-6-4-2-3-5-7-16/h11-12,15-16H,2-10,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTKIDORLAKCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)NC2CC(=O)N(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide

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